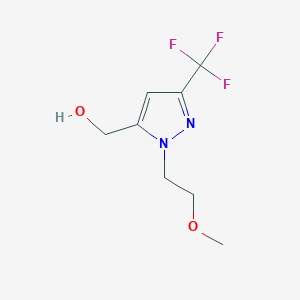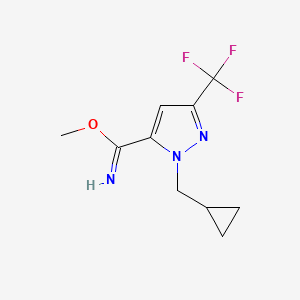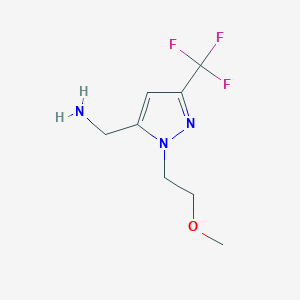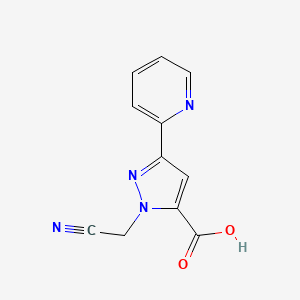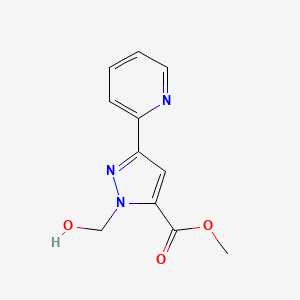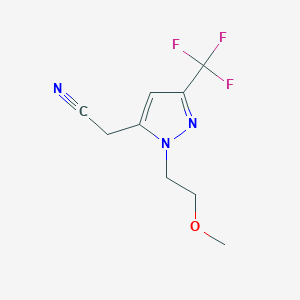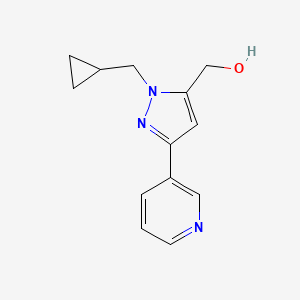![molecular formula C12H12N4 B1480876 1-乙基-7-(吡啶-3-基)-1H-咪唑并[1,2-b]吡唑 CAS No. 2098025-77-3](/img/structure/B1480876.png)
1-乙基-7-(吡啶-3-基)-1H-咪唑并[1,2-b]吡唑
描述
1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C12H12N4 and its molecular weight is 212.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗炎应用
吡唑类类似物已被证明具有开发有效抗炎药物的潜力,因为它们具有双重 COX/LOX(脂氧合酶)抑制特性 .
镇痛应用
一些吡唑类化合物已显示出有效的镇痛特性,如尾部抽搐法和角叉菜胶诱导的大鼠足肿胀法测量的抗炎作用 .
抗癌功效
最近的研究报道了某些吡唑类化合物具有显著的抗癌功效,其中一个例子表明抑制了 Aurora-A 激酶,这对 HCT116 和 MCF-7 等癌细胞系具有相关性 .
生物医学应用
1H-吡唑并[3,4-b]吡啶的合成与所述化合物有关,与各种生物医学应用相关 .
稠合吡唑衍生物的合成
已对稠合吡唑衍生物(如吡唑并[3,4-d]噻唑和吡唑并[4,3-d]噻唑)的合成进行了研究,这对药物化学至关重要 .
抗结核潜力
作用机制
Target of Action
Compounds containing imidazole, a five-membered heterocyclic moiety, have been known to show a broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
It is known that imidazole derivatives can interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence the bioavailability of 1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole.
Result of Action
Imidazole derivatives have been reported to show different biological activities , suggesting that they could have various molecular and cellular effects.
Action Environment
The solubility of imidazole in water and other polar solvents could potentially be influenced by environmental factors such as pH and temperature.
生化分析
Biochemical Properties
1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The interaction between 1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole and CDK2 involves binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins and halting cell cycle progression.
Cellular Effects
The effects of 1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole has been observed to induce apoptosis and inhibit proliferation by disrupting the CDK2/cyclin A2 complex . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, leading to altered cellular metabolism and reduced tumor growth.
Molecular Mechanism
At the molecular level, 1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Furthermore, 1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole may also interact with other proteins and enzymes, modulating their activity and contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
The stability and degradation of 1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat may lead to partial degradation, affecting its efficacy. In vitro and in vivo studies have demonstrated that the effects of 1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole on cellular function are consistent over time, with sustained inhibition of CDK2 activity and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of 1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, liver damage, and hematological abnormalities have been observed . These findings highlight the importance of optimizing the dosage of 1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and demethylated metabolites . These metabolites may retain some biological activity, contributing to the overall effects of the compound. Additionally, 1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole influences metabolic flux and metabolite levels, affecting cellular energy production and biosynthetic processes.
Transport and Distribution
The transport and distribution of 1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it binds to intracellular proteins, facilitating its distribution to various cellular compartments. The localization and accumulation of 1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole within cells are influenced by its interactions with transporters and binding proteins, affecting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target proteins and enzymes . Specific targeting signals and post-translational modifications may direct 1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole to particular cellular compartments, enhancing its efficacy. The subcellular distribution of the compound influences its ability to modulate cellular processes and exert its biochemical effects.
属性
IUPAC Name |
1-ethyl-7-pyridin-3-ylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-2-15-6-7-16-12(15)11(9-14-16)10-4-3-5-13-8-10/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKYQWGBHAABLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=C(C=N2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


